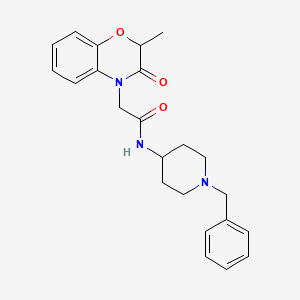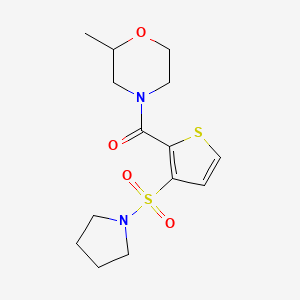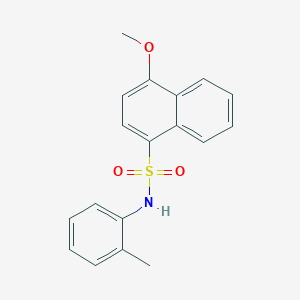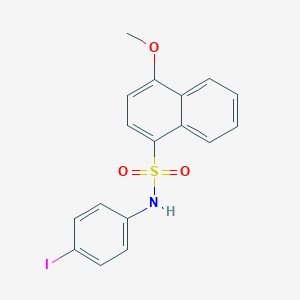
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide, also known as IMS or NSC 658497, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields including cancer research, drug development, and molecular biology. IMS is a sulfonamide derivative that contains both an iodine and a methoxy group, making it a valuable tool for studying the structure and function of biological systems.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. This may be an important mechanism by which N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide inhibits the growth of cancer cells. N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes and pathways. However, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide can also be toxic to cells at high concentrations, which may limit its usefulness in certain experiments. Additionally, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide may have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide, including the development of new N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide derivatives with improved potency and specificity for certain enzymes and pathways. Additionally, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide may be useful in combination with other drugs or therapies for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide and its potential applications in various fields of research.
Méthodes De Synthèse
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-iodoaniline with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography or recrystallization techniques.
Applications De Recherche Scientifique
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its potential applications in cancer research. In particular, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This makes N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO3S/c1-22-16-10-11-17(15-5-3-2-4-14(15)16)23(20,21)19-13-8-6-12(18)7-9-13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLRSMHLXYAYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


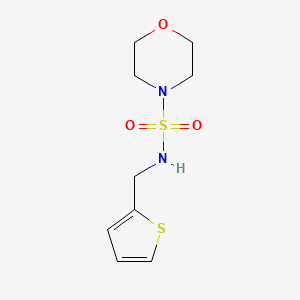
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)
![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)
